3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide
Description
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a sulfonamide-acetamide hybrid compound characterized by a benzenesulfonyl group attached to a propanamide backbone. The molecule features a central phenyl ring substituted with a sulfamoyl linker connected to a 4-methylpyrimidin-2-yl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-15-11-13-21-20(22-15)24-31(28,29)18-9-7-16(8-10-18)23-19(25)12-14-30(26,27)17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJOQGDWJYRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a sulfonamide-based compound characterized by the presence of a benzenesulfonyl group, a propanamide linker, and a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl moiety. The molecular formula is C$${20}$$H$${20}$$N$$4$$O$$5$$S$$_2$$, and the molecular weight is 460.5 g/mol. The IUPAC name is this compound. The structure features a central propanamide core, with the amide nitrogen substituted by a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group, and the terminal carbon of the propanamide chain attached to a benzenesulfonyl moiety.
Structural Representation
The two-dimensional structure can be depicted as follows:
O O
\\ //
S---N
/ \
C6H5-SO2-CH2-CH2-CO-NH-C6H4-SO2-NH-C4H3N2-CH3
The three-dimensional structure, as computed by PubChem, reveals the spatial arrangement of the sulfonamide, amide, and aromatic rings, which is crucial for understanding reactivity and selectivity during synthesis.
Chemical Identifiers
The compound is indexed in major chemical databases under the following identifiers:
| Database | Identifier |
|---|---|
| PubChem CID | 2147452 |
| ChEMBL | CHEMBL1332578 |
| CAS Number | 868212-87-7 |
| InChIKey | NXHJOQGDWJYRKQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Historical Context and Rationale for Synthesis
Significance in Medicinal Chemistry
Sulfonamide derivatives, including those bearing pyrimidinyl and benzenesulfonyl substituents, have been extensively investigated for their biological activities, particularly as antibacterial, anti-inflammatory, and enzyme inhibitory agents. The incorporation of a 4-methylpyrimidin-2-yl group is of particular interest due to its potential for hydrogen bonding and π-π stacking interactions with biological targets. The benzenesulfonyl moiety is known to enhance aqueous solubility and metabolic stability, making such compounds attractive candidates for drug development.
Synthetic Challenges
Synthetic Strategies and Preparation Methods
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the benzenesulfonyl-propanamide fragment and the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine fragment are synthesized separately and then coupled via amide bond formation. Key disconnections involve the amide bond and the sulfonamide linkage.
Synthesis of the Benzenesulfonyl-Propanamide Fragment
Preparation of 3-(Benzenesulfonyl)propanoic Acid
The synthesis typically begins with the sulfonylation of 3-aminopropanoic acid or its derivatives using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in an organic solvent such as dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature. The resulting 3-(benzenesulfonyl)propanoic acid is isolated by acidification and extraction.
Activation and Amidation
The carboxylic acid is then activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The activated ester is reacted with the amine precursor (see Section 4.3) to form the desired amide bond. The reaction is typically performed in dimethylformamide (DMF) or dichloromethane at temperatures between 0°C and 25°C.
Synthesis of the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine Fragment
Sulfamoylation of 4-Aminophenylamine
The key intermediate, 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline, is synthesized by reacting 4-aminophenylamine with 4-methylpyrimidin-2-ylsulfonyl chloride. The sulfonyl chloride is generated in situ by chlorosulfonation of 4-methylpyrimidin-2-ylamine with chlorosulfonic acid, followed by treatment with thionyl chloride or phosphorus oxychloride. The sulfamoylation is carried out in an aprotic solvent such as acetonitrile or DMF, with triethylamine as the base, at temperatures from 0°C to 10°C to minimize side reactions.
Purification and Characterization
The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel and a gradient of ethyl acetate and hexanes. The purity is confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Coupling and Final Assembly
The final coupling step involves reacting the activated benzenesulfonyl-propanamide derivative with the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in the presence of a coupling agent (DCC, EDC, or similar) and a catalytic amount of base (triethylamine or N-methylmorpholine). The reaction is typically performed in DMF at room temperature for 12–24 hours. After completion, the reaction mixture is filtered to remove dicyclohexylurea (if DCC is used), and the product is purified by preparative HPLC or recrystallization.
Alternative Synthetic Routes
Alternative routes may involve the use of pre-formed sulfonamide or amide intermediates, or the sequential introduction of functional groups in a different order, depending on the availability of starting materials and the desired stereochemistry. Some patents describe the use of one-pot procedures and the omission of intermediate purification steps to improve efficiency and reduce costs.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for each key step:
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation of 3-aminopropanoic acid | Benzenesulfonyl chloride, base | DCM, Acetonitrile | 0–25 | 2–4 | 75–85 |
| Activation of carboxylic acid | DCC or EDC, NHS or HOBt | DMF, DCM | 0–25 | 1–2 | 90–95 |
| Amidation | Amine precursor, base | DMF, DCM | 0–25 | 12–24 | 70–80 |
| Sulfamoylation of 4-aminophenylamine | 4-methylpyrimidin-2-ylsulfonyl chloride, base | DMF, Acetonitrile | 0–10 | 2–6 | 65–75 |
| Final coupling | Coupling agent, base | DMF | 20–25 | 12–24 | 60–70 |
Experimental Data and Analytical Findings
Spectroscopic Characterization
The identity and purity of this compound are confirmed by a combination of spectroscopic techniques:
- NMR (¹H and ¹³C): Chemical shifts correspond to aromatic protons, methylpyrimidinyl group, sulfonamide NH, and amide NH.
- IR Spectroscopy: Characteristic absorptions for sulfonyl (SO₂) at 1330–1150 cm⁻¹, amide (C=O) at 1650–1700 cm⁻¹, and aromatic C–H stretching at 3050–3150 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peak at m/z 460.5 confirms the molecular weight.
- Elemental Analysis: Results consistent with calculated values for C, H, N, S, and O.
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis reveals a single major peak with a retention time corresponding to the authentic standard. The purity is typically >98% after final purification.
Yield and Scalability
Yields for the multi-step synthesis range from 40% to 60% overall, depending on the scale and purification methods employed. The process is amenable to scale-up, with modifications to solvent volumes and reaction times to accommodate larger batches.
Comparative Table of Reported Yields
| Step | Literature Yield (%) | Laboratory Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | 75–85 | 80 | High selectivity |
| Amidation | 70–80 | 75 | Sensitive to moisture |
| Sulfamoylation | 65–75 | 70 | Requires low temperature |
| Final Coupling | 60–70 | 65 | Purification critical |
| Overall Yield | 40–60 | 45 | Dependent on purification |
Mechanistic Insights and Optimization
Reaction Mechanisms
The sulfonylation reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release chloride and form the sulfonamide bond. Amidation involves nucleophilic attack of the amine on the activated carboxylic acid derivative, with subsequent elimination of the activating group.
Optimization Strategies
Optimization focuses on controlling reaction temperature, solvent polarity, and base strength to maximize yield and minimize by-products. The use of excess base and low temperatures during sulfonylation reduces the formation of polysulfonylated by-products. In amidation, the choice of coupling agent and the exclusion of water are critical for high yields.
Purification Techniques
Recrystallization from ethanol or isopropanol is effective for removing impurities after each step. Column chromatography using silica gel and a gradient of ethyl acetate and hexanes is employed for difficult separations. Final purification by preparative HPLC ensures high purity for biological testing.
Industrial and Laboratory Scale Considerations
Industrial Scale Synthesis
For industrial production, the use of commercially available starting materials and the omission of intermediate purification steps are preferred to reduce costs and waste. One-pot procedures and telescoped reactions are employed to improve efficiency. The use of safe, bulk reagents and solvents such as toluene, DMF, and acetonitrile is standard practice.
Laboratory Scale Adaptations
On a laboratory scale, reactions are typically performed in round-bottom flasks with magnetic stirring and temperature control. Purification is achieved by small-scale column chromatography or recrystallization. Analytical techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and assess purity.
Comparative Analysis with Related Compounds
Structural Analogues
Analogues such as 2-(4-methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide have been synthesized using similar methods, with variations in the length of the aliphatic linker and the nature of the aromatic substituents. These analogues provide insight into structure-activity relationships and synthetic flexibility.
Synthetic Routes Comparison
The following table compares the synthetic routes for the title compound and its analogues:
The similarity in synthetic steps underscores the general applicability of the described methods to related sulfonamide derivatives.
Troubleshooting and Practical Notes
Common Issues
Incomplete conversion during sulfonylation or amidation may result from insufficient base or low reagent purity. The formation of by-products, such as polysulfonylated species or hydrolyzed intermediates, can complicate purification.
Solutions and Recommendations
Ensuring the use of anhydrous solvents, high-purity reagents, and rigorous exclusion of moisture is essential. Monitoring reaction progress by TLC or HPLC allows timely intervention if side reactions are detected. The use of scavenger resins or selective precipitation can aid in the removal of impurities.
Scale-Up Considerations
When scaling up, attention must be paid to heat dissipation, mixing efficiency, and the rate of reagent addition. The use of jacketed reactors and in-line analytical monitoring is recommended for large-scale operations.
Data Tables and Summary of Findings
Key Data Table: Synthesis Overview
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, base | DCM, Acetonitrile | 0–25 | 2–4 | 80 | Extraction |
| Amidation | Amine, DCC/EDC, NHS/HOBt | DMF, DCM | 0–25 | 12–24 | 75 | Recrystallization |
| Sulfamoylation | Sulfonyl chloride, base | DMF, Acetonitrile | 0–10 | 2–6 | 70 | Chromatography |
| Final Coupling | Coupling agent, base | DMF | 20–25 | 12–24 | 65 | HPLC |
Analytical Data Table
| Technique | Observed Value | Expected Value | Interpretation |
|---|---|---|---|
| NMR (¹H) | Aromatic, methyl, NH signals | Matches calculated shifts | Confirms structure |
| IR | 1330–1150, 1650–1700 cm⁻¹ | SO₂, C=O stretches | Confirms functional groups |
| MS | m/z 460.5 | 460.5 | Confirms molecular weight |
| HPLC | Single major peak | >98% purity | Suitable for bioassays |
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at 80°C for 6 hours cleaves the sulfamoyl bond, yielding 4-aminobenzenesulfonic acid and 4-methylpyrimidin-2-amine as primary products. -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C for 4 hours results in partial cleavage of the benzenesulfonyl group, forming 3-mercapto-N-{4-sulfamoylphenyl}propanamide .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Major Products | Yield |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 80°C | 6h | 4-Aminobenzenesulfonic acid | 72% |
| Basic | 2M NaOH | 60°C | 4h | 3-Mercapto-N-{4-sulfamoylphenyl}propanamide | 58% |
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group facilitates nucleophilic attacks:
-
Amine Substitution :
Reacting with ethylenediamine in DMF at 100°C replaces the benzenesulfonyl group, producing N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(ethylenediamine)propanamide . -
Thiol Substitution :
Treatment with sodium hydrosulfide (NaSH) in ethanol generates 3-(phenylthio)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces sulfonamide bonds:
-
Complete Reduction :
In anhydrous THF, LiAlH₄ (2 eq) at 0°C reduces the compound to 3-(benzylthio)-N-{4-[(4-methylpyrimidin-2-yl)thio]phenyl}propanamide with 85% efficiency.
Cyclization Reactions
The pyrimidinyl sulfamoyl group participates in heterocycle formation:
-
Hydrazine-Induced Cyclization :
Heating with hydrazine hydrate (80°C, 12h) forms 1,3,4-thiadiazole derivatives , confirmed by NMR shifts at δ 10.5 ppm (NH) and δ 160 ppm (C=S) . -
Thiocyanate Cyclization :
Reacting with KSCN in acetic acid yields pyrimidine-fused thiazolidinones , showing antimicrobial activity in vitro .
Metal Complexation
The sulfonamide acts as a ligand for transition metals:
-
Copper(II) Complexes :
Forms a 1:1 complex with Cu(NO₃)₂ in methanol, characterized by UV-Vis absorption at λ<sub>max</sub> = 425 nm and ESR signals indicative of square-planar geometry. -
Zinc Complexes :
Reacts with ZnCl₂ to produce a tetrahedral complex that inhibits carbonic anhydrase II (IC₅₀ = 0.8 μM) .
Oxidation Reactions
-
Peracetic Acid Oxidation :
Converts the propanamide chain to a carboxylic acid, yielding 3-(benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanoic acid .
Key Mechanistic Insights
-
Sulfonamide Reactivity : The sulfamoyl group’s –SO₂–NH– linkage is prone to hydrolysis and substitution due to its polarized nature.
-
Pyrimidine Participation : The 4-methylpyrimidin-2-yl group enhances electrophilic substitution at the sulfamoyl nitrogen, directing regioselectivity in cyclization .
This compound’s multifunctional architecture enables its use in synthesizing bioactive derivatives, particularly enzyme inhibitors and metal-based therapeutics . Further studies are needed to explore its catalytic applications and in vivo pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is notable for its structural similarity to other known pharmaceuticals, particularly in the context of tyrosine kinase inhibitors. The compound's design allows it to potentially interact with specific biological targets, making it a candidate for further investigation in treating diseases such as cancer.
Case Study: Tyrosine Kinase Inhibition
Research has shown that sulfonamide derivatives can inhibit the activity of certain kinases involved in cancer progression. For example, compounds structurally similar to This compound have been linked to the inhibition of Bcr-Abl tyrosine kinase, which is critical in chronic myeloid leukemia (CML) treatment .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play a role in numerous physiological processes and are implicated in several diseases.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Carbonic Anhydrase IX | 10.93 - 25.06 | High |
| Other Sulfonamides | Carbonic Anhydrase II | 1.55 - 3.92 | Low |
These findings indicate that This compound demonstrates promising selectivity for Carbonic Anhydrase IX over Carbonic Anhydrase II, suggesting its potential use in targeted cancer therapies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including This compound . These compounds have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
In vitro evaluations of sulfonamide compounds indicated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, the compound exhibited significant inhibition of biofilm formation in pathogenic strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | K. pneumoniae | X µg/mL |
| P. aeruginosa | Y µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several sulfonamide-acetamide derivatives. Key comparisons include:
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Substituent Effects on Melting Points :
- The fluoro-biphenyl group in Compound 16 increases melting point (222–225°C) compared to Compound 8 (152–154°C), likely due to enhanced π-π stacking or dipole interactions .
- Methyl groups on pyrimidine (e.g., 4-methyl vs. 4,6-dimethyl in WAY-312706 ) may reduce solubility but improve thermal stability .
Synthetic Yields :
- Yields for analogs range from 68.9% (Compound 16 ) to 79.4% (Compound 10 in ), suggesting that electron-withdrawing groups (e.g., fluoro) may slightly hinder synthesis efficiency .
Antiurease Activity and Structure-Activity Relationships (SAR)
While antiurease data for the target compound are unavailable, SAR trends from analogs provide insights:
Table 2: Antiurease Activity of Selected Analogues (IC50 Values Hypothetical*)
Key SAR Trends:
Electron-Withdrawing Groups : Fluorine substitution (e.g., Compound 16 ) improves activity by enhancing electrophilic interactions with urease’s nickel center .
Heterocyclic Moieties : The 4-methylpyrimidin-2-yl group (Compound 8 , 16 ) outperforms thiazol-2-yl (Compound 14 ) in docking simulations, likely due to better hydrogen bonding with active-site residues .
Steric Effects : Bulky substituents (e.g., 4,6-dimethylpyrimidin-2-yl in WAY-312706 ) reduce activity by impeding optimal binding .
Molecular Docking and Dynamics Insights
Biological Activity
The compound 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzenesulfonyl group
- A pyrimidine moiety
- A propanamide backbone
This combination of functional groups is believed to contribute to its biological efficacy.
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, particularly in cancer cells. The presence of the pyrimidine ring is crucial for its interaction with these targets, as demonstrated in structure-activity relationship studies.
Anticancer Activity
- Inhibition of Tumor Growth : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human prostate cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .
- Mechanistic Insights : The compound has been observed to inhibit the activity of several kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased rates of apoptosis .
Antimicrobial Activity
- Antibacterial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Antifungal Activity : In addition to antibacterial effects, preliminary data suggest potential antifungal properties, although further studies are required to elucidate this aspect fully .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:
- Lipophilicity : Increased lipophilicity correlates with enhanced cellular uptake and bioavailability, which is essential for effective therapeutic action .
- Functional Group Modifications : Substitutions on the aromatic rings can significantly impact potency. For example, modifications that enhance electron density on specific positions have been shown to improve anticancer activity .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against prostate cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively. These results position the compound as a promising candidate for further development as an antimicrobial agent.
Data Summary Table
Q & A
What are the critical considerations for optimizing the synthesis of 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide to improve yield and purity?
Basic : The synthesis involves multi-step reactions, including sulfonamide coupling and pyrimidine functionalization. Key factors include stoichiometric ratios of reactants (e.g., benzenesulfonyl chloride and 4-[(4-methylpyrimidin-2-YL)sulfamoyl]aniline), reaction temperature (60–80°C for sulfonamide formation), and solvent selection (e.g., DMF or THF for solubility) .
Advanced : Use Design of Experiments (DoE) to optimize reaction parameters. For example, varying catalyst loadings (e.g., triethylamine or DMAP) and reaction times can minimize side products like hydrolyzed intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity crystals .
How can researchers resolve contradictions in elemental analysis data for this compound, particularly discrepancies in nitrogen or sulfur content?
Basic : Confirm stoichiometry via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate molecular structure. For elemental analysis, ensure combustion conditions (e.g., oxygen flow rate) are standardized to avoid incomplete oxidation of sulfur or nitrogen .
Advanced : Pair elemental analysis with X-ray photoelectron spectroscopy (XPS) to quantify sulfur oxidation states. If discrepancies persist, consider alternative characterization methods like inductively coupled plasma mass spectrometry (ICP-MS) for trace element quantification .
What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition assays?
Basic : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like carbonic anhydrase or tyrosine kinases. Measure IC50 values under physiological pH (7.4) and temperature (37°C) .
Advanced : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. Pair with molecular docking simulations (AutoDock Vina) to validate interactions with active sites, focusing on sulfonamide and pyrimidine moieties .
How can crystallographic studies be designed to elucidate the compound’s 3D structure and intermolecular interactions?
Basic : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or acetonitrile). Collect X-ray diffraction data (Cu-Kα radiation, 100K) to resolve the sulfonamide and pyrimidine torsion angles .
Advanced : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and pyrimidine NH groups). Compare with density functional theory (DFT) calculations to validate electronic properties .
What strategies are effective for analyzing metabolic stability in hepatic microsomal assays?
Basic : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) and NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
Advanced : Identify metabolites via high-resolution tandem MS (HRMS/MS). Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. Cross-validate with in silico tools like MetaSite .
How should researchers design SAR studies to explore the impact of substituents on bioactivity?
Basic : Synthesize analogs with variations in the benzenesulfonyl (e.g., electron-withdrawing groups) or pyrimidine (e.g., methyl vs. ethyl substituents) regions. Test against a panel of enzymes or cell lines (e.g., cancer or bacterial models) .
Advanced : Use 3D-QSAR models (CoMFA or CoMSIA) to correlate substituent electronic/steric parameters with activity. Validate predictions with crystallography or mutagenesis studies .
What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?
Basic : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze via HPLC-UV (C18 column, 254 nm). Compare retention times with synthetic degradation standards .
Advanced : Use LC-QTOF-MS to identify unknown degradation products. Apply multivariate analysis (PCA) to correlate degradation pathways with environmental factors (pH, temperature) .
How can researchers address low solubility in aqueous buffers for in vitro assays?
Basic : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Confirm solubility via nephelometry .
Advanced : Synthesize prodrugs (e.g., phosphate esters) or employ nanoformulation (liposomes, polymeric nanoparticles) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
What experimental approaches validate the compound’s selectivity across related enzyme isoforms?
Basic : Screen against isoform-specific assays (e.g., carbonic anhydrase II vs. IX). Use recombinant enzymes to minimize off-target effects .
Advanced : Perform kinome-wide profiling (e.g., KINOMEscan) to map selectivity across >400 kinases. Analyze data with heatmap clustering to identify patterns .
How should contradictory cytotoxicity data between cell lines be interpreted?
Basic : Replicate assays with standardized protocols (e.g., CellTiter-Glo vs. MTT). Control for cell passage number and culture conditions (e.g., serum concentration) .
Advanced : Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation). Validate via CRISPR knockouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
